molecular formula C18H18BrN5O2 B5027761 1-(3-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-(3-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No. B5027761
M. Wt: 416.3 g/mol
InChI Key: BPSXSNVBQFSBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BPP-2a and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

BPP-2a has been studied for its potential applications in a variety of scientific fields. It has been found to have activity as a dopamine D2 receptor antagonist, making it a potential candidate for the treatment of schizophrenia and other psychiatric disorders. BPP-2a has also been shown to have antitumor activity, making it a potential candidate for cancer treatment. Additionally, BPP-2a has been studied for its potential use as a tool compound in neuroscience research.

Mechanism of Action

BPP-2a acts as a selective dopamine D2 receptor antagonist, blocking the activity of dopamine at these receptors. This leads to a decrease in dopamine signaling in the brain, which can have a variety of effects depending on the specific brain regions affected. In cancer cells, BPP-2a has been shown to inhibit the activity of the protein Hsp90, leading to cell death.
Biochemical and Physiological Effects:
BPP-2a has a variety of biochemical and physiological effects. As a dopamine D2 receptor antagonist, it can affect dopamine signaling in the brain, which can lead to changes in behavior and mood. In cancer cells, BPP-2a can lead to cell death by inhibiting the activity of Hsp90. Additionally, BPP-2a has been shown to have effects on the immune system, potentially making it a candidate for immunotherapy.

Advantages and Limitations for Lab Experiments

BPP-2a has several advantages for use in lab experiments. It is a highly pure and reliable compound that can be synthesized in large quantities. Additionally, it has been extensively studied for its potential applications in scientific research. However, there are also limitations to its use. BPP-2a is a relatively complex compound that may require specialized equipment and expertise for its synthesis and handling. Additionally, its effects on dopamine signaling in the brain can be complex and may require careful experimental design to fully understand.

Future Directions

There are many potential future directions for research on BPP-2a. One area of interest is the potential use of BPP-2a as a tool compound in neuroscience research. Its selective activity as a dopamine D2 receptor antagonist could be used to study the role of dopamine signaling in the brain. Additionally, further research is needed to fully understand the antitumor activity of BPP-2a and its potential as a cancer treatment. Finally, there is potential for the development of new compounds based on the structure of BPP-2a that could have improved activity and selectivity.

Synthesis Methods

The synthesis of BPP-2a involves the reaction of 3-bromophenylacetic acid with 1-(2-pyrimidinyl)piperazine in the presence of triethylamine and N,N-dimethylformamide. The resulting intermediate is then reacted with 2,5-dimethylpyrrole-1,4-dione to produce BPP-2a. The synthesis of BPP-2a has been optimized for high yield and purity, making it a reliable compound for scientific research.

properties

IUPAC Name

1-(3-bromophenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O2/c19-13-3-1-4-14(11-13)24-16(25)12-15(17(24)26)22-7-9-23(10-8-22)18-20-5-2-6-21-18/h1-6,11,15H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSXSNVBQFSBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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